Wild-Type EGFR Inhibitory Potency: Afatinib vs. Gefitinib vs. Erlotinib Head-to-Head Comparison
In isolated enzyme assays measuring wild-type EGFR inhibition, afatinib (an irreversible 4-anilinoquinazoline derivative) demonstrated superior potency compared to the reversible first-generation anilinoquinazoline inhibitors gefitinib and erlotinib. Afatinib exhibited an IC₅₀ of 0.5 nM, compared to 0.56 nM for erlotinib and 3.1 nM for gefitinib [1]. In a separate head-to-head study measuring EC₅₀ values against wild-type EGFR, afatinib showed 60 nM, while erlotinib and gefitinib required 110 nM and 157 nM, respectively [2].
| Evidence Dimension | Wild-type EGFR inhibition potency (IC₅₀/EC₅₀) |
|---|---|
| Target Compound Data | Afatinib: IC₅₀ = 0.5 nM (isolated enzyme); EC₅₀ = 60 nM (cellular) |
| Comparator Or Baseline | Erlotinib: IC₅₀ = 0.56 nM, EC₅₀ = 110 nM; Gefitinib: IC₅₀ = 3.1 nM, EC₅₀ = 157 nM |
| Quantified Difference | Afatinib 1.1× to 6.2× more potent than erlotinib; 6.2× to 2.6× more potent than gefitinib |
| Conditions | Isolated enzyme assay (IC₅₀) and cellular assay (EC₅₀); technical duplicates, n > 6 biological replicates |
Why This Matters
Procurement decisions for wild-type EGFR inhibition studies should account for 6.2-fold potency differences that directly impact effective concentration ranges in experimental design.
- [1] Hirano T, Yasuda H, Tani T, et al. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. 2015;6(36):38789-38803. View Source
- [2] Li D, Ambrogio L, Shimamura T, et al. BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene. 2008;27(34):4702-4711. View Source
